![molecular formula C11H13Br2NO2 B14642378 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol CAS No. 53500-66-6](/img/structure/B14642378.png)
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is a chemical compound with the molecular formula C₁₁H₁₃Br₂NO₂. It is a brominated phenol derivative that contains a morpholine group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a morpholine group. One common method involves the reaction of 2,4-dibromophenol with formaldehyde and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the addition of morpholine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Condensation Reactions: The morpholine group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Compounds with reduced bromine atoms or modified phenolic groups.
科学研究应用
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can interact with biological molecules, leading to various biochemical effects. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
相似化合物的比较
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol without the morpholine group.
2,4-Dibromo-6-isopropyl-3-methylphenol: A brominated phenol with different substituents on the benzene ring.
2,6-Dibromo-4-methylphenol: Another brominated phenol with a different substitution pattern.
Uniqueness
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
53500-66-6 |
|---|---|
分子式 |
C11H13Br2NO2 |
分子量 |
351.03 g/mol |
IUPAC 名称 |
2,4-dibromo-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H13Br2NO2/c12-9-5-8(11(15)10(13)6-9)7-14-1-3-16-4-2-14/h5-6,15H,1-4,7H2 |
InChI 键 |
SQSKXEJNYKNAQT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


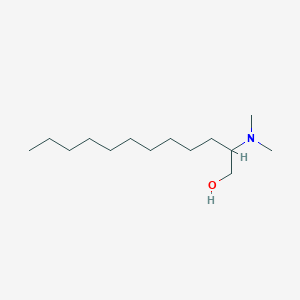
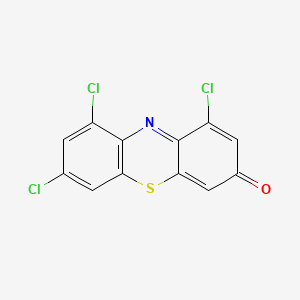
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
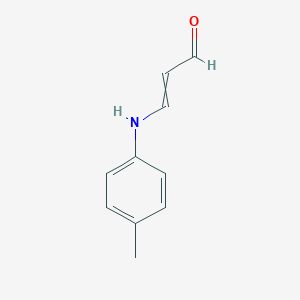
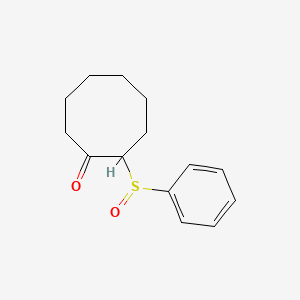

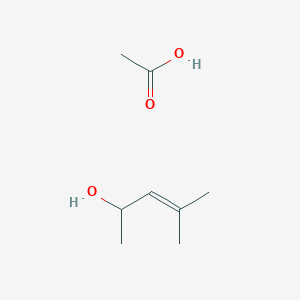

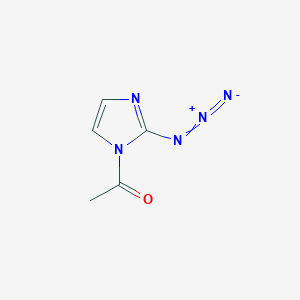
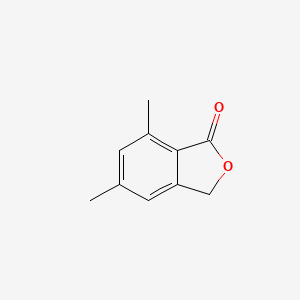
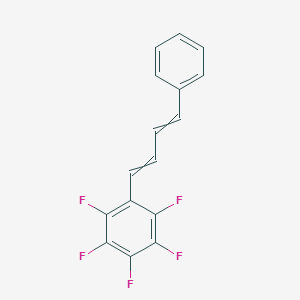

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
